1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating and the use of primary amines to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine can be compared with other thienopyrimidine derivatives, such as:
- 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
- 4-(4-Benzyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine
- 4-(4-Benzyl-1-piperidinyl)-2,6-diphenylthieno[2,3-d]pyrimidine
These compounds share similar core structures but differ in their substituents, which can influence their biological activities and applications.
Properties
Molecular Formula |
C17H18N4S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-2-4-14(5-3-1)12-20-7-9-21(10-8-20)17-16-15(6-11-22-16)18-13-19-17/h1-6,11,13H,7-10,12H2 |
InChI Key |
GHKCFDQZYGRNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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